Potassium dicyanoaurate

Gold Electroplating Materials Chemistry Precursor Efficiency

Potassium dicyanoaurate (KAu(CN)₂) delivers 68.37% gold content—20% higher loading efficiency vs. Au(III) alternatives—reducing precursor mass and procurement cost per gram of deposited gold. For critical electronics (wire bonding, semiconductor interconnects, medical coatings), specify ultra-high-purity grade ≥99.96% with Au ≥67.6% to prevent contamination defects. For general industrial plating, standard 98% reagent grade offers compelling economic advantage. Also a versatile precursor for gold nanoparticles, nanowires, and nanostructured electrodes; select ≥99.95% trace metals grade for research applications to minimize experimental confounding.

Molecular Formula C2AuKN2
Molecular Weight 288.10 g/mol
CAS No. 13967-50-5
Cat. No. B078129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium dicyanoaurate
CAS13967-50-5
Molecular FormulaC2AuKN2
Molecular Weight288.10 g/mol
Structural Identifiers
SMILES[C-]#N.[C-]#N.[K+].[Au+]
InChIInChI=1S/2CN.Au.K/c2*1-2;;/q2*-1;2*+1
InChIKeyXTFKWYDMKGAZKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Dicyanoaurate (CAS 13967-50-5): A Baseline Reference for the Gold(I) Cyanide Complex in Electroplating and Materials Synthesis


Potassium dicyanoaurate (K[Au(CN)₂], CAS 13967-50-5), commonly known as potassium gold cyanide, is an inorganic salt consisting of potassium cations and the linear dicyanoaurate(I) anion [1]. It appears as a white, crystalline solid with a density of 3.45 g/cm³, is readily soluble in water (approximately 140 g/L), and exhibits slight solubility in alcohol . As the prototypical alkali dicyanoaurate(I) complex, it serves as the principal water-soluble gold source for both electrolytic and electroless gold plating processes, and as a versatile precursor for the synthesis of gold nanoparticles, nanowires, and other gold-containing materials .

Why 'Gold Cyanide' Is Not an Interchangeable Commodity: Key Differentiators of Potassium Dicyanoaurate


The term 'gold cyanide' encompasses a diverse class of complexes with distinct alkali cations (K⁺, Na⁺, NH₄⁺) and oxidation states (Au(I) vs. Au(III)), each exhibiting unique physicochemical properties that critically influence bath performance and deposit characteristics [1]. Substituting potassium dicyanoaurate (K[Au(CN)₂]) with alternatives like sodium dicyanoaurate, potassium tetracyanoaurate(III), or non-cyanide gold sulfite complexes without rigorous process requalification can lead to significant deviations in plating rate, current efficiency, deposit morphology, or bath stability, directly impacting product yield, reliability, and manufacturing cost [2]. The evidence below quantifies these differences to inform evidence-based selection and procurement decisions.

Quantitative Evidence Guide: Performance Differentiation of Potassium Dicyanoaurate vs. Analogs


Gold Content Efficiency: Potassium Dicyanoaurate (Au(I)) vs. Potassium Tetracyanoaurate(III)

Potassium dicyanoaurate (K[Au(CN)₂]) provides a significantly higher gold content per unit mass (68.37% Au) compared to the Au(III) analog, potassium tetracyanoaurate(III) (K[Au(CN)₄]), which contains approximately 57% gold [1]. This inherent stoichiometric difference results in a 20% higher gold loading efficiency for K[Au(CN)₂] (approximately 68% vs. 57%), making it the more material-efficient and cost-effective precursor for applications where high gold concentration in the source material is desired.

Gold Electroplating Materials Chemistry Precursor Efficiency

Electrodeposition Morphology Control: Potassium Dicyanoaurate vs. Sodium Gold Sulfite in Non-Cyanide Baths

In microelectronic applications, the choice of gold source salt directly impacts the morphology of electroplated bumps. A direct comparison study demonstrated that using potassium dicyanoaurate (K[Au(CN)₂]) in a cyanide-based plating bath resulted in conductive gold bumps with a notably rough surface structure [1]. In contrast, employing a non-cyanide bath containing sodium gold sulfite (Na₃[Au(SO₃)₂]) produced gold bumps with a significantly finer, smoother surface finish. This difference in deposit roughness is critical for ensuring the reliability of subsequent wire bonding and assembly steps.

Electroplating Microelectronics Surface Finishing

Galvanic Deposition Kinetics in Deep Eutectic Solvents: KAu(CN)₂ vs. AuCl and AuCN

In a comparative study within a deep eutectic solvent (DES) electrolyte (Ethaline 200), the electrochemical behavior and resulting deposit quality from three gold(I) salts were directly contrasted [1]. While AuCl exhibited a chemically reversible diffusion-limited response and produced dull, friable, and poorly adhesive coatings, both KAu(CN)₂ and AuCN showed complex, kinetically limited electrochemical responses. Notably, the galvanic deposit from KAu(CN)₂ produced a visibly thin coating, whereas AuCN yielded a bright, visually superior gold coating. EXAFS analysis revealed that KAu(CN)₂ retains its tightly bound [Au(CN)₂]⁻ structure, leading to slower reduction kinetics compared to the more labile chloride complex.

Electrochemistry Deep Eutectic Solvents Galvanic Coatings

High-Purity Nanostructure Synthesis: Controlled Electrodeposition of Sub-50 nm Gold Nanoparticles

Potassium dicyanoaurate serves as an effective precursor for the electrodeposition of gold nanoparticles (AuNPs) with controlled dimensions. Using a cyanide-based solution containing KAu(CN)₂, researchers successfully electrodeposited AuNPs with diameters of less than 50 nm on both copper and indium tin oxide (ITO) substrates via a pulsed current method [1]. The study demonstrated that nanoparticle size could be tuned by adjusting the peak current density and pulse frequency, with cathode current efficiency increasing with higher pulse frequency and the addition of iodide ions. While not a direct comparator, this establishes KAu(CN)₂ as a viable source for producing nanostructured gold with fine size control, a property essential for applications in catalysis and biosensing.

Nanomaterials Electrodeposition Gold Nanoparticles

Purity Grade Differentiation: Trace Metals Content for High-Reliability Applications

Commercial potassium dicyanoaurate is available in distinct purity grades that cater to different application requirements. Standard reagent grade is offered at 98% purity , whereas high-purity grades specifically manufactured for microelectronics and advanced materials applications are available at ≥99.95% purity (trace metals basis) with total metallic impurities specified at ≤550.0 ppm . For ultra-high reliability applications such as semiconductor packaging and medical device coatings, even higher purity Premion™ grades are available with 99.96% to 99.99% metals basis and specified gold content of ≥67.6% .

High-Purity Chemicals Electronics Manufacturing Analytical Chemistry

Gold(I) vs. Gold(III) Cyanide Complexes: Structural and Application Distinctions

Potassium dicyanoaurate(I) (KAu(CN)₂) is structurally and functionally distinct from the less common gold(III) cyanide analog, potassium tetracyanoaurate(III) (K[Au(CN)₄]) [1]. The Au(I) complex features linear two-coordinate geometry and is the dominant species in gold cyanidation and most electroplating baths. The Au(III) complex, with its square planar four-coordinate geometry, exhibits different reactivity and is used in strongly acidic gold plating formulations. While both contain gold and cyanide, their different oxidation states and coordination environments result in distinct electrochemical behaviors and application niches, preventing simple substitution.

Gold Chemistry Electroplating Coordination Compounds

Validated Application Scenarios for Potassium Dicyanoaurate Based on Quantitative Evidence


High-Efficiency Industrial Gold Electroplating

In high-volume electroplating operations where material efficiency and cost per gram of deposited gold are paramount, potassium dicyanoaurate (KAu(CN)₂) is the preferred gold source due to its 68.37% gold content, which is approximately 20% higher than the Au(III) analog, potassium tetracyanoaurate(III) . This higher loading efficiency translates directly to reduced precursor mass requirements and lower procurement costs for achieving a target gold concentration in the plating bath. For standard gold electroplating of connectors, contacts, and decorative finishes, this material efficiency provides a compelling economic advantage. Selection should prioritize standard 98% purity reagent grade for general industrial applications or 99.95% trace metals grade for electronics where deposit purity influences performance .

Synthesis of Gold Nanoparticles and Nanowires for Advanced Materials Research

Potassium dicyanoaurate is an effective precursor for the controlled electrodeposition of gold nanostructures, including nanoparticles with diameters below 50 nm . Researchers seeking to produce gold nanowire array electrodes with fast charge transfer ability can utilize KAu(CN)₂ as a supporting electrolyte for electrodeposition in organic media . The ability to tune nanoparticle size by adjusting current density and pulse frequency makes KAu(CN)₂ a versatile platform for creating nanostructured gold materials with tailored properties for catalysis, photonics, and biosensing applications. In this research context, high-purity grades (≥99.95% trace metals basis) are recommended to minimize contamination that could confound experimental results.

Electroless Gold Deposition in Acidic Formulations

For electroless gold plating onto gold surfaces or metals more electronegative than gold, potassium dicyanoaurate serves as a compatible dicyanogold(I) complex in stabilized acidic baths . Patented formulations utilizing KAu(CN)₂ concentrations of 1-12 g/L in citrate-buffered acidic media (pH 3-6) enable electroless deposition without applied current . This application scenario is particularly relevant for thickening existing thin gold coatings or depositing gold onto selective areas of printed circuit boards where electrolytic plating is impractical. The compound's stability as the [Au(CN)₂]⁻ complex under acidic conditions when properly stabilized with fluorides makes it suitable for these specialized electroless formulations.

High-Reliability Microelectronics and Semiconductor Packaging

For applications where deposit purity and reliability are non-negotiable—such as gold wire bonding pads, semiconductor interconnects, and medical device coatings—only high-purity potassium dicyanoaurate grades (Premion™ 99.96-99.99% metals basis, Au ≥67.6%) should be specified . The stringent control over trace metallic impurities (≤550 ppm for 99.95% grade, even lower for Premion™) is essential to prevent contamination-related defects that could lead to wire bond failure, increased contact resistance, or compromised corrosion resistance . While non-cyanide sulfite baths may offer smoother deposit morphology for some microelectronic applications [5], the mature process control and established reliability of high-purity KAu(CN)₂-based cyanide baths continue to make it the benchmark for critical high-reliability gold plating.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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